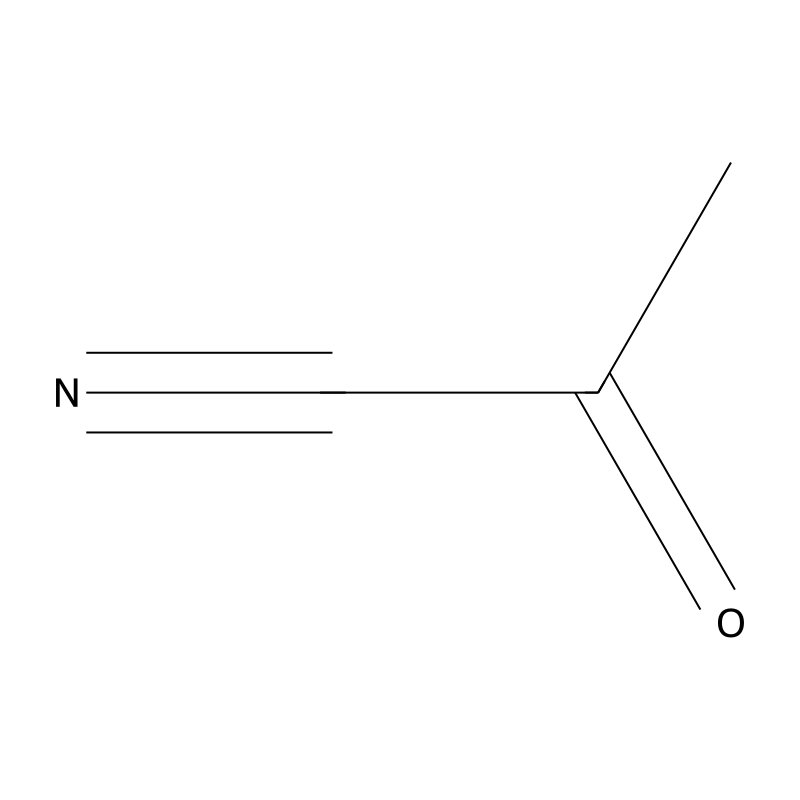

Pyruvonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Pyruvonitrile is a versatile building block for the synthesis of more complex organic molecules. Its reactive cyano group (C≡N) and carbonyl group (C=O) can undergo various chemical transformations, allowing researchers to create diverse compounds for various applications. For instance, it can be used to synthesize important pharmaceutical intermediates, such as pyrimidine derivatives, which are found in many drugs.

Precursor to Biologically Active Molecules:

- Pyruvonitrile can be used as a precursor to synthesize various biologically active molecules, including natural products and pharmaceuticals. These molecules can be further studied for their potential applications in drug discovery and development. For example, research has shown that pyruvonitrile can be converted into bioactive pyrazole derivatives, which exhibit anti-inflammatory and analgesic properties [].

Study of Chemical Reactions:

- Pyruvonitrile's simple structure and reactive functional groups make it a valuable tool for studying fundamental chemical reactions. Researchers can use it to investigate reaction mechanisms, kinetics, and thermodynamics of various chemical processes. This knowledge can contribute to the development of new synthetic methods and improve our understanding of chemical reactivity at the molecular level.

Astrochemistry:

- Pyruvonitrile has been detected in interstellar space, making it a molecule of interest in astrochemistry. Studying its presence and abundance in different astronomical environments can help us understand the formation and evolution of stars and planetary systems. Researchers use radio telescopes to observe the characteristic spectral lines emitted by pyruvonitrile molecules in interstellar clouds [].

Pyruvonitrile, with the chemical formula , is an organic compound classified as an acyl cyanide. It features a carbonyl group () adjacent to a cyano group (), which contributes to its reactivity and versatility in organic synthesis. Pyruvonitrile is typically encountered as a colorless liquid and has garnered interest due to its role as a building block in the synthesis of more complex organic molecules .

Pyruvonitrile is a toxic and hazardous compound. Here are some key safety concerns:

- Toxicity: Pyruvonitrile is toxic if inhaled or swallowed. It can cause irritation of the respiratory system, skin, and eyes. Exposure can also lead to dizziness, nausea, and vomiting [].

- Flammability: Pyruvonitrile is a flammable liquid with a low flash point. It can readily ignite and generate toxic fumes upon combustion.

- Reactivity: Pyruvonitrile can react violently with strong oxidizing agents, releasing hazardous gases [].

- Aldol Condensation: This reaction can occur when pyruvonitrile interacts with other carbonyl-containing compounds, leading to the formation of larger carbon skeletons.

- Isomerization: Pyruvonitrile can undergo thermal unimolecular reactions, resulting in isomerization under specific conditions. Studies have shown that this process can yield different structural forms of the compound .

- Reactions with Radicals: The compound has been studied for its reactions with chlorine atoms and hydroxyl radicals, indicating its relevance in atmospheric chemistry .

Pyruvonitrile can be synthesized through several methods:

- From Acetyl Chloride: One common approach involves reacting acetyl chloride with cyanide sources, often facilitated by copper catalysts.

- Thermal Decomposition: Pyruvonitrile can also be generated from the thermal decomposition of related compounds under controlled conditions .

These methods highlight the compound's accessibility for further research and application in organic synthesis.

Pyruvonitrile serves multiple purposes in chemical research and industry:

- Building Block for Organic Synthesis: Its reactive functional groups make it an ideal precursor for synthesizing more complex molecules.

- Reagent in Organometallic Chemistry: Pyruvonitrile has been utilized in the preparation of cuprate-carbonyl π-complexes, indicating its utility in advanced synthetic pathways .

- Potential Use in Material Science: Given its unique reactivity, pyruvonitrile may find applications in developing new materials or chemical sensors.

Interaction studies involving pyruvonitrile primarily focus on its reactivity with various radicals and other reactive species. For instance, experiments have demonstrated how pyruvonitrile reacts with chlorine atoms and hydroxyl radicals, providing insights into its atmospheric chemistry and potential environmental impacts . Such studies are crucial for understanding how this compound behaves under different conditions and its implications for human health and safety.

Several compounds share structural similarities with pyruvonitrile, each exhibiting unique properties:

| Compound Name | Formula | Key Features |

|---|---|---|

| Acetyl Cyanide | Similar structure; used in aldol reactions | |

| Ethyl Cyanide | Longer alkyl chain; different reactivity profile | |

| Benzoyl Cyanide | Aromatic ring; distinct electronic properties | |

| Propionitrile | Lacks carbonyl group; simpler structure |

Pyruvonitrile's uniqueness stems from its specific combination of functional groups, which allows for diverse reactivity not seen in other similar compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it particularly valuable in synthetic organic chemistry.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant